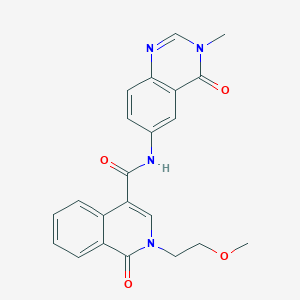
2-(2-methoxyethyl)-N-(3-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- This compound is a mouthful, so let’s break it down. It belongs to the class of isoquinoline-4-carboxamides .
- The structure consists of several functional groups: a carboxamide , an isoquinoline , and a dihydroquinazolinone .
- The compound’s systematic name reflects its substituents and connectivity in the molecule.
Preparation Methods
Synthetic Routes: There are several synthetic routes to prepare this compound, but I’ll highlight one common method.
Industrial Production: While not widely produced industrially, research labs often synthesize it for specific studies.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions and substituents.
Scientific Research Applications
Chemistry: Researchers study its reactivity, stereochemistry, and applications in organic synthesis.
Biology and Medicine: Limited studies, but it may exhibit biological activity due to its structural features.
Industry: Not widely used industrially, but its derivatives might find applications.
Mechanism of Action
- Unfortunately, detailed information on its mechanism of action is scarce. It likely interacts with specific receptors or enzymes due to its complex structure.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: The combination of the dihydroquinazolinone and isoquinoline moieties makes our compound unique.
Properties
Molecular Formula |
C22H20N4O4 |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
2-(2-methoxyethyl)-N-(3-methyl-4-oxoquinazolin-6-yl)-1-oxoisoquinoline-4-carboxamide |
InChI |
InChI=1S/C22H20N4O4/c1-25-13-23-19-8-7-14(11-17(19)21(25)28)24-20(27)18-12-26(9-10-30-2)22(29)16-6-4-3-5-15(16)18/h3-8,11-13H,9-10H2,1-2H3,(H,24,27) |
InChI Key |
MGDGBSNLBBMRBI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=NC2=C(C1=O)C=C(C=C2)NC(=O)C3=CN(C(=O)C4=CC=CC=C43)CCOC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[(4-benzylpiperazin-1-yl)methyl]-6-phenylpyridazin-3(2H)-one](/img/structure/B11013422.png)
![2-benzyl-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11013424.png)
![2-(benzylsulfanyl)-N-[5-(diethylsulfamoyl)-2-methoxyphenyl]acetamide](/img/structure/B11013429.png)
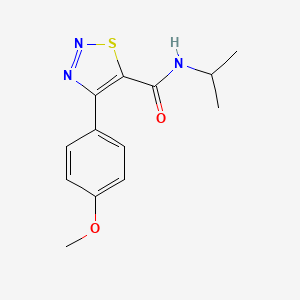
![3-(4-chlorophenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-(1H-pyrrol-1-yl)butanamide](/img/structure/B11013440.png)
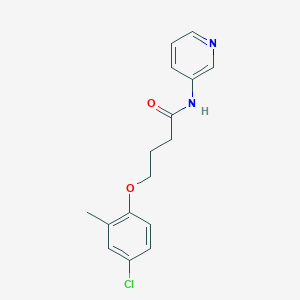
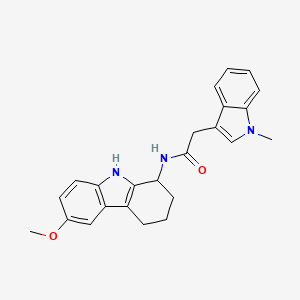
![Ethyl ({3-[(4-chlorophenyl)carbonyl]-1-benzofuran-5-yl}oxy)acetate](/img/structure/B11013461.png)
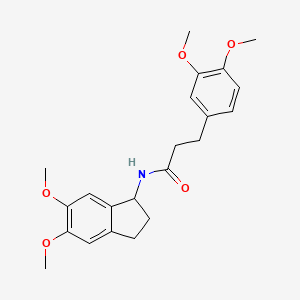
![N-(2,3-dihydro-1H-inden-2-yl)-N~2~-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)acetyl]glycinamide](/img/structure/B11013478.png)
![N-[(2E)-5-(methoxymethyl)-1,3,4-thiadiazol-2(3H)-ylidene]-5-oxo-1-[3-(trifluoromethyl)phenyl]pyrrolidine-3-carboxamide](/img/structure/B11013493.png)

![3-{2-[4-(1H-benzimidazol-2-yl)piperidin-1-yl]-2-oxoethyl}-1,2,3-benzotriazin-4(3H)-one](/img/structure/B11013495.png)
![N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-3-(4-oxo-1,2,3-benzotriazin-3(4H)-yl)propanamide](/img/structure/B11013497.png)
